(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Overview
Description
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of 2-amino alcohols with carboxylic acids under acidic or basic conditions. Another approach involves the use of carbonyl compounds and alkenes as starting materials .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been used to facilitate the synthesis of oxazolidine derivatives, offering advantages such as easy separation and reusability .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and functionalized oxazolidines .
Scientific Research Applications
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and reactivity.
Isoxazolidines: These compounds have a similar five-membered ring but contain an additional nitrogen atom.
Spirocyclic oxindoles: These compounds have a spirocyclic structure that includes an oxindole moiety.
Uniqueness
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFFMBLTDERID-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516551 | |
Record name | (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19525-95-2 | |
Record name | (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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